Hepatoprotective agent-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

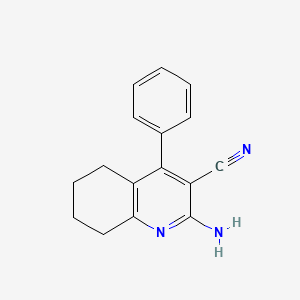

2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3/c17-10-13-15(11-6-2-1-3-7-11)12-8-4-5-9-14(12)19-16(13)18/h1-3,6-7H,4-5,8-9H2,(H2,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAOPIIGFJUIBSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(C(=N2)N)C#N)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353807 | |

| Record name | 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5272-37-7 | |

| Record name | 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Silymarin as a Hepatoprotective Agent

Introduction

Silymarin (B1681676), a flavonoid complex extracted from the seeds of the milk thistle plant (Silybum marianum), has been utilized for centuries in traditional medicine for the treatment of liver and gallbladder disorders.[1] Comprising a mixture of flavonolignans, with silybin (B1146174) being the most abundant and biologically active component, silymarin is now one of the most widely used natural compounds for hepatic diseases globally.[2][3] Its therapeutic effects are attributed to a multifaceted mechanism of action that encompasses antioxidant, anti-inflammatory, antifibrotic, and regenerative properties.[4] This technical guide provides a comprehensive overview of the core mechanisms by which silymarin exerts its hepatoprotective effects, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Core Mechanisms of Hepatoprotection

Silymarin's ability to protect the liver from a wide array of toxins and disease pathologies stems from its engagement with multiple cellular and molecular pathways. The primary mechanisms can be categorized as follows:

-

Antioxidant Activity: Silymarin is a potent antioxidant that directly scavenges free radicals and inhibits lipid peroxidation, thereby mitigating oxidative stress-induced damage to hepatocytes.[5] It also enhances the liver's endogenous antioxidant defense system by increasing the levels of glutathione (B108866), a critical intracellular antioxidant, and boosting the activity of enzymes such as superoxide (B77818) dismutase (SOD), catalase, and glutathione peroxidase (GPX).[2][5]

-

Anti-inflammatory Effects: Chronic inflammation is a key driver of liver damage. Silymarin modulates intracellular signaling pathways involved in inflammation, notably by inhibiting the activation of the transcription factor NF-κB, which plays a central role in the expression of pro-inflammatory cytokines.[2] It has been shown to reduce the production of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[5]

-

Antifibrotic Activity: Liver fibrosis, the excessive accumulation of extracellular matrix proteins, is a common outcome of chronic liver injury. Silymarin exhibits antifibrotic effects by inhibiting the transformation of hepatic stellate cells (HSCs) into myofibroblasts, the primary cell type responsible for collagen deposition in the liver.[4][6] This is achieved, in part, by downregulating the expression of profibrogenic cytokines like transforming growth factor-beta 1 (TGF-β1).[7]

-

Stimulation of Liver Regeneration: Silymarin promotes the regeneration and repair of liver tissue by stimulating hepatocyte proliferation.[8] It has been shown to enhance protein synthesis in hepatocytes by activating RNA polymerase I.[2] Studies suggest that silymarin may act as a cell cycle progression agent, facilitating the transition of hepatocytes through the cell cycle to rebuild lost liver tissue.[8]

Quantitative Data on Silymarin's Hepatoprotective Effects

The following tables summarize quantitative data from various studies, illustrating the efficacy of silymarin in preclinical and clinical settings.

Table 1: Effect of Silymarin on Liver Enzymes in a Rat Model of CCl4-Induced Liver Fibrosis

| Group | Aspartate Aminotransferase (AST) (U/L) | Alanine Aminotransferase (ALT) (U/L) | Alkaline Phosphatase (ALP) (U/L) |

| Normal | Data not provided | Data not provided | Data not provided |

| CCl4 Model | Significantly elevated | Significantly elevated | Significantly elevated |

| CCl4 + Silymarin (200 mg/kg) | Significantly decreased vs. Model Group | Significantly decreased vs. Model Group | Significantly decreased vs. Model Group |

Source: Adapted from a study on the effects of silymarin on the resolution of liver fibrosis induced by carbon tetrachloride in rats.[9][10]

Table 2: Effect of Silymarin on Markers of Hepatic Stellate Cell Activation in CCl4-Treated Rats

| Group | α-Smooth Muscle Actin (α-SMA) Expression | Transforming Growth Factor-β1 (TGF-β1) Expression |

| Control | Baseline | Baseline |

| CCl4 | Significantly increased | Significantly increased |

| CCl4 + Silymarin (50 mg/kg) | Significantly reduced vs. CCl4 Group | Significantly reduced vs. CCl4 Group |

| CCl4 + Silymarin (200 mg/kg) | Reduced, but less effective than 50 mg/kg | Reduced, but less effective than 50 mg/kg |

Source: Adapted from a study investigating the effects of different doses of silymarin on the early stages of liver injury in CCl4-treated rats.[7]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Silymarin's Antioxidant and Anti-inflammatory Action

Caption: Silymarin's antioxidant and anti-inflammatory mechanisms.

Signaling Pathway of Silymarin's Antifibrotic Action

Caption: Silymarin's antifibrotic mechanism of action.

Experimental Workflow for Evaluating Hepatoprotective Effects

Caption: A typical experimental workflow to assess hepatoprotective agents.

Detailed Experimental Protocols

1. Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model in Rats

-

Objective: To induce a consistent and reproducible model of liver fibrosis in rats for the evaluation of hepatoprotective agents.

-

Animals: Male Wistar rats (180-220 g) are commonly used.

-

Procedure:

-

Rats are administered CCl4, typically diluted in a vehicle like olive oil or corn oil (e.g., 1:1 v/v), via intraperitoneal injection or oral gavage.

-

A common dosing regimen is 1-2 mL/kg of the CCl4 solution, administered twice a week for a period of 4-8 weeks to establish significant fibrosis.[9][11]

-

A control group receives the vehicle only.

-

-

Confirmation of Fibrosis: The extent of fibrosis is confirmed through histological analysis of liver sections stained with Masson's trichrome, which stains collagen blue, and by measuring markers of liver injury in the serum (ALT, AST).[11]

2. Histopathological Analysis of Liver Tissue

-

Objective: To qualitatively and semi-quantitatively assess the extent of liver damage, inflammation, and fibrosis.

-

Procedure:

-

Liver tissue samples are fixed in 10% neutral buffered formalin.

-

The fixed tissues are dehydrated through a graded series of ethanol, cleared in xylene, and embedded in paraffin.

-

5 µm thick sections are cut using a microtome.

-

Hematoxylin and Eosin (H&E) Staining: For general morphology, sections are stained with H&E to visualize hepatocyte necrosis, inflammatory cell infiltration, and steatosis.

-

Masson's Trichrome Staining: To specifically visualize collagen deposition and assess the degree of fibrosis, sections are stained with Masson's trichrome.[11]

-

-

Scoring: The severity of liver damage and fibrosis can be scored using established semi-quantitative scoring systems (e.g., METAVIR score).

3. Western Blot Analysis for α-SMA and Collagen-I

-

Objective: To quantify the protein expression levels of key markers of hepatic stellate cell activation and fibrosis.

-

Procedure:

-

Protein Extraction: Liver tissue is homogenized in RIPA buffer containing protease and phosphatase inhibitors. The lysate is centrifuged, and the supernatant containing the total protein is collected.

-

Protein Quantification: The protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated with primary antibodies against α-SMA and Collagen-I overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) is also used.

-

The membrane is washed with TBST and incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the bands is quantified using image analysis software, and the expression of the target proteins is normalized to the loading control.[7]

-

Silymarin's hepatoprotective activity is a result of its ability to intervene in multiple, interconnected pathways of liver injury. Its potent antioxidant and anti-inflammatory properties help to mitigate the initial insults to hepatocytes.[5] Furthermore, its antifibrotic and pro-regenerative capabilities contribute to the resolution of established liver damage and the restoration of normal liver function.[7][8] The comprehensive data from preclinical and clinical studies, supported by detailed mechanistic investigations, solidify silymarin's role as a valuable therapeutic agent in the management of various chronic liver diseases.[12] Further research is warranted to optimize dosing regimens and to fully elucidate its long-term safety and efficacy in diverse patient populations.[5]

References

- 1. “Silymarin”, a Promising Pharmacological Agent for Treatment of Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hepatoprotective effect of silymarin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]

- 4. Chronic Liver Disease and Silymarin: A Biochemical and Clinical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Silymarin as an Antioxidant Therapy in Chronic Liver Diseases: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Silymarin Reduces Profibrogenic Cytokines and Reverses Hepatic Fibrosis in Chronic Murine Schistosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scilit.com [scilit.com]

- 8. Silymarin Accelerates Liver Regeneration after Partial Hepatectomy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of silymarin on the resolution of liver fibrosis induced by carbon tetrachloride in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Inhibitory effect of silymarin on CCl4-induced liver fibrosis by reducing Ly6Chi monocytes infiltration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [PDF] Silymarin as an Antioxidant Therapy in Chronic Liver Diseases: A Comprehensive Review | Semantic Scholar [semanticscholar.org]

A Technical Guide to the Mechanisms of Silymarin in Mitigating Hepatotoxicity via Oxidative Stress Pathways

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The term "Hepatoprotective agent-2" is a placeholder. This document uses Silymarin (B1681676) , a well-researched natural compound extracted from milk thistle (Silybum marianum), as a representative agent to explore the intricate relationship between hepatoprotection and oxidative stress signaling.

Executive Summary

Hepatic injury induced by toxins, alcohol, and metabolic dysfunction is frequently mediated by oxidative stress—an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates. Silymarin has demonstrated significant hepatoprotective effects, which are largely attributed to its potent antioxidant and anti-inflammatory properties.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms by which Silymarin modulates key oxidative stress and inflammatory signaling pathways, including the Nrf2-ARE, NF-κB, and MAPK pathways. It summarizes quantitative data on its efficacy, details common experimental protocols for its evaluation, and provides visual diagrams of the core signaling cascades.

Core Mechanisms of Action Against Oxidative Stress

Silymarin employs a multi-pronged approach to protect liver cells from oxidative damage. Its primary mechanisms include direct radical scavenging, enhancement of endogenous antioxidant defenses, and modulation of inflammatory signaling.[3][4]

-

Direct Antioxidant Activity: As a phenolic compound, Silymarin can directly scavenge free radicals and chelate metal ions like iron and copper, which catalyze ROS formation.[1][3] It inhibits lipid peroxidation, thereby stabilizing the structure of hepatocyte membranes and protecting them from damage.[5][6]

-

Enhancement of Endogenous Antioxidants: A key mechanism of Silymarin is its ability to increase the intracellular concentration of glutathione (B108866) (GSH), a critical endogenous antioxidant.[1][3] This is achieved by increasing the availability of cysteine, a precursor for GSH synthesis.[1]

-

Modulation of Signaling Pathways: Silymarin exerts fine-tuned control over signaling pathways that govern the cellular response to oxidative stress and inflammation.

The Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcription factor that regulates the expression of a wide array of cytoprotective and antioxidant genes.[7] Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress, Silymarin facilitates the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, upregulating the production of crucial antioxidant enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GPx), and Heme Oxygenase-1 (HO-1).[3][7][8]

References

- 1. Hepatoprotective effect of silymarin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Silymarin: Unveiling its pharmacological spectrum and therapeutic potential in liver diseases—A comprehensive narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Silymarin as a Natural Antioxidant: An Overview of the Current Evidence and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chronic Liver Disease and Silymarin: A Biochemical and Clinical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Silymarin as Supportive Treatment in Liver Diseases: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]

- 7. Flavolignans from Silymarin as Nrf2 Bioactivators and Their Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Silybin Alleviates Hepatic Steatosis and Fibrosis in NASH Mice by Inhibiting Oxidative Stress and Involvement with the Nf-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Anti-Inflammatory Properties of Silymarin in Liver Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic inflammation is a key driver in the pathology of numerous liver diseases, including non-alcoholic fatty liver disease (NAFLD), alcoholic liver disease (ALD), viral hepatitis, and drug-induced liver injury.[1] The inflammatory cascade in hepatocytes, often initiated by factors like toxins, metabolic stress, or pathogens, leads to the production of pro-inflammatory cytokines and can result in progressive liver damage, fibrosis, and cirrhosis.[2] Silymarin (B1681676), a flavonoid complex extracted from the seeds of the milk thistle plant (Silybum marianum), has been extensively studied for its hepatoprotective effects.[2][3] Its primary active constituent is silybin (B1146174) (also known as silibinin).[4] This technical guide provides a detailed overview of the anti-inflammatory properties of Silymarin in liver cells, focusing on its mechanisms of action, quantitative effects, and the experimental protocols used to elucidate these properties.

Core Mechanism of Action: Inhibition of NF-κB Signaling

The primary anti-inflammatory mechanism of Silymarin in hepatocytes is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5] NF-κB is a crucial transcription factor that, under normal conditions, is held inactive in the cytoplasm by an inhibitory protein called IκBα.[4] Upon stimulation by inflammatory triggers such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα.[6] This phosphorylation targets IκBα for ubiquitination and subsequent degradation, allowing the p65 subunit of NF-κB to translocate to the nucleus.[4][6] Once in the nucleus, p65 initiates the transcription of a wide array of pro-inflammatory genes, including those for cytokines like TNF-α, interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[7][8]

Silymarin exerts its anti-inflammatory effects by intervening at a key step in this pathway: it inhibits the TNF-α-induced phosphorylation and subsequent degradation of IκBα.[6][9] By preventing the degradation of IκBα, Silymarin effectively traps NF-κB in the cytoplasm, blocking its nuclear translocation and preventing the transcription of pro-inflammatory target genes.[4][6] This targeted action reduces the overall inflammatory response in liver cells.[5][7]

Signaling Pathway Diagram

Caption: Silymarin inhibits the NF-κB signaling pathway.

Quantitative Data on Anti-Inflammatory Effects

The efficacy of Silymarin in reducing inflammation in liver cells has been quantified in numerous studies. The following tables summarize key findings from in vitro and in vivo models.

Table 1: In Vitro Effects of Silymarin on Inflammatory Markers in Liver Cells

| Cell Line | Inflammatory Stimulus | Silymarin Concentration | Measured Outcome | Result | Reference |

| HepG2 | Lipopolysaccharide (LPS) | 100 µM | CYP2E1 mRNA expression | ~25% decrease after 24h | [10] |

| HepG2 | Lipopolysaccharide (LPS) | 100 µM | CYP2E1 protein expression | ~20% decrease after 24h | [10] |

| Huh7 | TNF-α | 10-100 µg/mL | NF-κB Activation | Dose-dependent inhibition | [6] |

| Huh7.5.1 | - | 80 µM | Differentially Expressed mRNAs | 67 induced, 15 inhibited after 4h | [11] |

Table 2: In Vivo Effects of Silymarin on Liver Inflammation Markers

| Animal Model | Injury Model | Silymarin Dosage | Measured Outcome | Result | Reference |

| Mice | Acetaminophen-induced | 100 mg/kg | iNOS expression | Reduction | [8] |

| Mice | Acetaminophen-induced | 100 mg/kg | TNF-α, IL-1β, IL-12 | Reduction | [8] |

| Rats | CCl4-induced | 100 mg/kg | NF-κB, TNF-α, IL-6, COX-2 | Decreased expression | [8] |

| Rats | Triptolide-induced | 50-200 mg/kg | TNF-α, IL-6, IL-1β | Dose-dependent inhibition | [8] |

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. Below are detailed methodologies for key experiments used to evaluate the anti-inflammatory properties of Silymarin.

1. In Vitro LPS-Induced Inflammation in HepG2 Cells

-

Cell Culture: Human hepatoma HepG2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.[12]

-

Induction of Inflammation: To induce an inflammatory response, HepG2 cells are treated with Lipopolysaccharide (LPS) at a concentration of 1 µg/mL for various time points (e.g., 6, 12, or 24 hours).[12]

-

Silymarin Treatment: In experimental groups, cells are pre-treated with varying concentrations of Silymarin (e.g., 20, 50, 100 µM) for 1 to 2 hours before the addition of LPS.[10][13] A vehicle control (e.g., DMSO) is run in parallel.

-

Endpoint Analysis:

-

Cytokine Measurement (ELISA): The concentrations of secreted pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[14]

-

Gene Expression (qRT-PCR): Total RNA is extracted from the cells, reverse-transcribed into cDNA, and quantitative real-time PCR is performed to measure the mRNA expression levels of inflammatory genes (e.g., TNF-α, IL-6, IL-1β, COX-2, iNOS).[14]

-

Protein Expression (Western Blot): Cell lysates are prepared, and Western blotting is used to detect the protein levels of key signaling molecules like p-IκBα, total IκBα, and nuclear/cytoplasmic p65 to assess NF-κB pathway activation.[15][16]

-

Experimental Workflow Diagram

Caption: In vitro workflow for testing Silymarin.

2. In Vivo Acetaminophen-Induced Acute Liver Injury Model

-

Animal Model: Male C57BL/6 mice (8-10 weeks old) are typically used. Animals are housed under standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

-

Silymarin Administration: Silymarin is administered to the treatment group via oral gavage or intraperitoneal injection at a specified dose (e.g., 100 mg/kg body weight) daily for a set period (e.g., three days) prior to injury induction.[8] The control group receives the vehicle.

-

Induction of Liver Injury: Mice are fasted overnight and then administered a single intraperitoneal injection of acetaminophen (B1664979) (APAP) at a hepatotoxic dose (e.g., 300-500 mg/kg).

-

Sample Collection: At a predetermined time point after APAP injection (e.g., 24 hours), mice are euthanized. Blood is collected via cardiac puncture for serum analysis, and liver tissue is harvested.

-

Endpoint Analysis:

-

Serum Transaminases: Serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as biomarkers of hepatocellular injury.[3]

-

Histopathology: A portion of the liver is fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess the degree of necrosis, inflammation, and overall tissue damage.

-

Tissue Homogenate Analysis: Another portion of the liver is homogenized to measure levels of inflammatory cytokines (TNF-α, IL-1β), oxidative stress markers, and for Western blot or qRT-PCR analysis as described in the in vitro protocol.[8]

-

Silymarin demonstrates significant anti-inflammatory properties in liver cells, primarily through the potent inhibition of the NF-κB signaling pathway.[4][5] By preventing the degradation of IκBα, it effectively halts the nuclear translocation of NF-κB and the subsequent transcription of a host of pro-inflammatory genes.[6] The quantitative data from both in vitro and in vivo studies consistently support its ability to reduce key inflammatory markers and protect hepatocytes from inflammatory damage. The detailed experimental protocols provided herein offer a standardized framework for the continued investigation and development of Silymarin and other novel hepatoprotective agents. These findings underscore the therapeutic potential of Silymarin as an adjunct therapy in the management of inflammatory liver diseases.[17]

References

- 1. Chronic Liver Disease and Silymarin: A Biochemical and Clinical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Silymarin/Silybin and Chronic Liver Disease: A Marriage of Many Years - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hepatoprotective effect of silymarin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Silybin and the liver: From basic research to clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Silymarin as an Antioxidant Therapy in Chronic Liver Diseases: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Silymarin suppresses TNF-induced activation of NF-kappa B, c-Jun N-terminal kinase, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The clinical anti-inflammatory effects and underlying mechanisms of silymarin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Silymarin and Inflammation: Food for Thoughts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Silymarin Protects against Acute Liver Injury Induced by Acetaminophen by Downregulating the Expression and Activity of the CYP2E1 Enzyme | MDPI [mdpi.com]

- 11. Silymarin Suppresses Cellular Inflammation By Inducing Reparative Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Silymarin-Functionalized Selenium Nanoparticles Prevent LPS-Induced Inflammatory Response in RAW264.7 Cells through Downregulation of the PI3K/Akt/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Silibinin modulates lipid homeostasis and inhibits nuclear factor kappa B activation in experimental nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

The Modulatory Effects of Hepatoprotective Agent-2 on the Nrf2 Signaling Pathway: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress is a key pathological driver in a multitude of liver diseases, including drug-induced liver injury, non-alcoholic fatty liver disease (NAFLD), and fibrosis. The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is the master regulator of the cellular antioxidant response, making it a prime therapeutic target for hepatoprotective interventions. This technical guide explores the effects of Hepatoprotective agent-2, a novel 4-phenyl-tetrahydroquinoline derivative, on the Nrf2 signaling pathway. While direct studies on the Nrf2-specific mechanism of this compound are emerging, this document synthesizes the current understanding of its chemical class and proposes a detailed mechanism of action supported by established experimental protocols and representative data for Nrf2 activators. We provide a comprehensive overview of its proposed interaction with the Keap1-Nrf2 complex, subsequent nuclear translocation of Nrf2, and the activation of downstream antioxidant response element (ARE)-driven genes. Detailed experimental methodologies are presented to facilitate further investigation into the hepatoprotective and Nrf2-activating properties of this compound.

Introduction: The Nrf2 Pathway in Liver Homeostasis and Disease

The liver, as the primary organ for xenobiotic metabolism, is constantly exposed to oxidative insults.[1] The Keap1-Nrf2 signaling pathway is a critical defense mechanism against this oxidative stress.[2] Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1]

Upon exposure to oxidative or electrophilic stress, reactive cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[3] This transcriptional activation leads to the upregulation of a broad spectrum of cytoprotective genes, including antioxidant enzymes like NAD(P)H quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and enzymes involved in glutathione (B108866) (GSH) synthesis such as glutamate-cysteine ligase catalytic subunit (GCLC).[1][4] Dysregulation of this pathway is implicated in the pathogenesis of numerous liver diseases, and its activation is a promising strategy for hepatoprotection.[5][6]

This compound (also known as compound 2a) is a 4-phenyl-tetrahydroquinoline derivative that has demonstrated significant hepatoprotective and anti-apoptotic effects in preclinical models.[7][8] Recent studies on this class of compounds suggest a mechanism involving the mitigation of oxidative stress and inflammation.[2] This whitepaper will delve into the proposed mechanism by which this compound activates the Nrf2 signaling pathway, providing a framework for its evaluation as a therapeutic agent for liver diseases.

Proposed Mechanism of Action of this compound on the Nrf2 Pathway

Based on the known antioxidant properties of similar hepatoprotective compounds, we propose that this compound activates the Nrf2 pathway through the following mechanism:

-

Interaction with Keap1: this compound, likely due to its electrophilic nature or its ability to induce mild oxidative stress, is hypothesized to interact with the cysteine-rich domains of Keap1. This interaction could lead to the modification of key cysteine residues, disrupting the Keap1-Nrf2 complex.

-

Nrf2 Stabilization and Nuclear Translocation: The dissociation from Keap1 stabilizes Nrf2, preventing its degradation. The stabilized Nrf2 then translocates from the cytoplasm into the nucleus.

-

ARE-Mediated Gene Transcription: In the nucleus, Nrf2 binds to ARE sequences, initiating the transcription of a battery of downstream target genes responsible for cellular protection against oxidative damage.

This proposed mechanism is illustrated in the signaling pathway diagram below.

Caption: Proposed mechanism of Nrf2 pathway activation by this compound.

Experimental Protocols for Assessing Nrf2 Pathway Activation

To validate the proposed mechanism of action, a series of in vitro and in vivo experiments are necessary. The following are detailed protocols for key assays used to investigate the activation of the Nrf2 signaling pathway.

Western Blot Analysis for Nrf2 Nuclear Translocation

This assay is fundamental to determine if this compound promotes the accumulation of Nrf2 in the nucleus.[9]

-

Cell Culture and Treatment:

-

Plate hepatic cells (e.g., HepG2) in 6-well plates and allow them to reach 70-80% confluency.

-

Treat cells with varying concentrations of this compound for different time points (e.g., 2, 4, 6, 8 hours). Include a vehicle control (e.g., DMSO) and a known Nrf2 activator as a positive control (e.g., sulforaphane).

-

-

Nuclear and Cytoplasmic Fractionation:

-

Wash cells with ice-cold PBS.

-

Lyse the cells using a hypotonic buffer to release cytoplasmic contents.

-

Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

-

Wash the nuclear pellet and then lyse it using a high-salt nuclear extraction buffer.

-

Centrifuge at high speed to collect the nuclear fraction (supernatant).

-

-

Protein Quantification and Western Blotting:

-

Determine the protein concentration of both fractions using a BCA or Bradford assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against Nrf2, Lamin B (nuclear marker), and β-actin (cytoplasmic marker).[10]

-

Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate.

-

Quantify band intensities and normalize nuclear Nrf2 to Lamin B and cytoplasmic Nrf2 to β-actin.

-

Caption: Western blot workflow for Nrf2 activation analysis.

Quantitative Real-Time PCR (qPCR) for Nrf2 Target Gene Expression

This assay quantifies the transcriptional activation of Nrf2 downstream targets.[11]

-

Cell Culture and Treatment:

-

Treat hepatic cells with this compound as described for the Western blot analysis.

-

-

RNA Isolation and cDNA Synthesis:

-

Isolate total RNA from treated cells using a suitable kit (e.g., TRIzol).

-

Assess RNA quality and quantity using a spectrophotometer.

-

Synthesize cDNA from the isolated RNA using a reverse transcription kit.

-

-

qPCR:

-

Perform qPCR using SYBR Green or TaqMan probes for Nrf2 target genes (e.g., NQO1, HMOX1, GCLC) and a housekeeping gene for normalization (e.g., GAPDH).

-

Use the 2^-ΔΔCt method to calculate the fold change in gene expression relative to the vehicle control.

-

Antioxidant Response Element (ARE) Luciferase Reporter Assay

This cell-based assay directly measures the transcriptional activity of Nrf2 on ARE-containing promoters.[12]

-

Cell Transfection:

-

Co-transfect hepatic cells with a firefly luciferase reporter plasmid containing multiple copies of the ARE sequence and a Renilla luciferase plasmid (for normalization of transfection efficiency).

-

-

Cell Treatment and Lysis:

-

After 24 hours, treat the transfected cells with this compound for 18-24 hours.

-

Wash the cells with PBS and lyse them using a passive lysis buffer.

-

-

Luciferase Activity Measurement:

-

Measure the firefly and Renilla luciferase activities sequentially in the cell lysate using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Calculate the fold induction of ARE activity relative to the vehicle control.

-

Quantitative Data Summary

The following tables provide representative quantitative data from studies on well-characterized Nrf2 activators, illustrating the expected outcomes from the experimental protocols described above.

Table 1: Effect of Nrf2 Activators on Nrf2 Nuclear Translocation in HepG2 Cells

| Treatment | Concentration | Duration (hr) | Nuclear Nrf2 Fold Increase (vs. Control) |

| Vehicle (DMSO) | 0.1% | 4 | 1.0 |

| Sulforaphane | 10 µM | 4 | 3.5 ± 0.4 |

| This compound (Hypothetical) | 1 µM | 4 | 2.8 ± 0.3 |

| This compound (Hypothetical) | 10 µM | 4 | 4.2 ± 0.5 |

Data are presented as mean ± SD and are representative of typical results.

Table 2: Effect of Nrf2 Activators on Target Gene mRNA Expression in HepG2 Cells (qPCR)

| Treatment | Concentration | NQO1 mRNA Fold Change | HMOX1 mRNA Fold Change | GCLC mRNA Fold Change |

| Vehicle (DMSO) | 0.1% | 1.0 | 1.0 | 1.0 |

| Sulforaphane | 10 µM | 8.2 ± 0.9 | 12.5 ± 1.3 | 6.7 ± 0.7 |

| This compound (Hypothetical) | 1 µM | 5.1 ± 0.6 | 7.8 ± 0.8 | 4.3 ± 0.5 |

| This compound (Hypothetical) | 10 µM | 9.5 ± 1.1 | 15.3 ± 1.6 | 8.1 ± 0.9 |

Data are presented as mean ± SD of fold change relative to vehicle control after 6 hours of treatment.

Table 3: Effect of Nrf2 Activators on ARE-Luciferase Reporter Activity in HepG2 Cells

| Treatment | Concentration | ARE-Luciferase Activity (Fold Induction) |

| Vehicle (DMSO) | 0.1% | 1.0 |

| Sulforaphane | 10 µM | 15.6 ± 2.1 |

| This compound (Hypothetical) | 1 µM | 8.9 ± 1.2 |

| This compound (Hypothetical) | 10 µM | 18.3 ± 2.5 |

Data are presented as mean ± SD of fold induction relative to vehicle control after 24 hours of treatment.

Conclusion and Future Directions

This compound, a 4-phenyl-tetrahydroquinoline derivative, holds promise as a therapeutic agent for liver diseases. The proposed mechanism of action involves the activation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant defenses. The experimental protocols detailed in this whitepaper provide a robust framework for validating this hypothesis and quantifying the compound's efficacy as an Nrf2 activator.

Future research should focus on direct experimental validation of the interaction between this compound and Keap1, comprehensive profiling of the downstream gene and protein expression changes, and evaluation of its efficacy in preclinical in vivo models of liver injury.[13] Elucidating the precise molecular interactions and downstream consequences of Nrf2 activation by this novel agent will be crucial for its development as a potential therapy for a range of liver pathologies driven by oxidative stress.

References

- 1. Naturally Occurring Nrf2 Activators: Potential in Treatment of Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The hepatoprotective effect of 4-phenyltetrahydroquinolines on carbon tetrachloride induced hepatotoxicity in rats through autophagy inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Combined Peptide and Small-Molecule Approach toward Nonacidic THIQ Inhibitors of the KEAP1/NRF2 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bisorcic | 39825-23-5 | Benchchem [benchchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Frontiers | The Nrf2 Pathway in Liver Diseases [frontiersin.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. NRF2 Antibody | Cell Signaling Technology [cellsignal.com]

- 11. researchgate.net [researchgate.net]

- 12. assaygenie.com [assaygenie.com]

- 13. medchemexpress.com [medchemexpress.com]

The Role of Hepatoprotective Agents in Mitigating Mitochondrial Dysfunction in Hepatocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial dysfunction is a pivotal mechanism in the pathogenesis of drug-induced liver injury (DILI). The intricate processes within hepatocytes are highly susceptible to xenobiotic insults, leading to impaired energy metabolism, oxidative stress, and the initiation of cell death pathways. Hepatoprotective agents, a broad class of compounds, offer therapeutic potential by targeting the mitochondria and associated signaling cascades. This technical guide provides an in-depth analysis of the interplay between a representative hepatoprotective agent, Silymarin, and mitochondrial dysfunction in hepatocytes. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to serve as a comprehensive resource for researchers in the field.

Introduction: Mitochondrial Dysfunction in Hepatotoxicity

The liver, as the primary site of drug metabolism, is uniquely vulnerable to injury from medications and other xenobiotics. Mitochondria, the cellular powerhouses, are central to hepatocyte function, responsible for ATP synthesis, fatty acid oxidation, and reactive oxygen species (ROS) homeostasis.[1][2] Consequently, they are also a primary target for drug-induced toxicity.

Mechanisms of drug-induced mitochondrial dysfunction in hepatocytes are multifaceted and include:

-

Inhibition of the Electron Transport Chain (ETC): Xenobiotics can directly interfere with the protein complexes of the ETC, leading to decreased ATP production and an increase in ROS.[3]

-

Opening of the Mitochondrial Permeability Transition Pore (MPTP): Certain drugs can trigger the opening of the MPTP, a non-selective channel in the inner mitochondrial membrane. This dissipates the mitochondrial membrane potential, uncouples oxidative phosphorylation, and can lead to cell death.[3]

-

Impairment of Fatty Acid Oxidation: Interference with the beta-oxidation of fatty acids within the mitochondria can lead to the accumulation of lipids, resulting in steatosis.[2]

-

Induction of Oxidative Stress: An imbalance between the production of ROS and the antioxidant capacity of the cell can lead to damage of mitochondrial DNA, proteins, and lipids.[4]

These events can trigger downstream signaling pathways, including the activation of c-Jun N-terminal kinase (JNK), leading to apoptosis or necrosis of hepatocytes.[5][6]

"Hepatoprotective Agent-2": A Case Study on Silymarin

"this compound" is a placeholder for a compound that mitigates liver damage. For the purpose of this guide, we will focus on Silymarin , a well-characterized and widely studied natural product extracted from milk thistle (Silybum marianum).[7] Silymarin is a complex of flavonolignans, with silybin (B1146174) being the most active component. Its hepatoprotective effects are attributed to its antioxidant, anti-inflammatory, and membrane-stabilizing properties.[7]

Quantitative Data on Hepatoprotective Effects

The efficacy of hepatoprotective agents is often quantified by measuring their impact on various biochemical and cellular markers in preclinical and clinical studies. The following tables summarize representative quantitative data for Silymarin and other hepatoprotective agents.

Table 1: Effects of Hepatoprotective Agents on Liver Function Markers in Clinical Trials

| Hepatoprotective Agent | Condition | Dosage | Duration | Change in ALT | Change in AST | Citation |

| Silymarin | Non-alcoholic fatty liver disease (NAFLD) | 700 mg/day | 48 weeks | Significant reduction | Significant reduction | [8] |

| Berberine | NAFLD | 1-6.25 g/day | 6-18 weeks | Significant reduction | Significant reduction | [9] |

| Artichoke Extract | NAFLD | 2700 mg/day | 8 weeks | ↓ 37.25% | ↓ 36.73% | [9][10] |

| Liv.52 | Chronic Hepatitis B | N/A | 6 months | Significant reduction | N/A | [11] |

ALT: Alanine aminotransferase; AST: Aspartate aminotransferase

Table 2: In Vivo Effects of Hepatoprotective Agents in Animal Models of Hepatotoxicity

| Hepatoprotective Agent | Animal Model | Toxin | Dose of Agent | Effect on Liver Enzymes | Effect on Antioxidant Status | Citation |

| Silymarin | Rat | Carbon Tetrachloride (CCl4) | 50 mg/kg | ↓ ALT, AST, ALP | ↑ SOD, Catalase | [7] |

| Syzygium aromaticum | Rat | Carbon Tetrachloride (CCl4) | N/A | ↓ ALT, AST, ALP | ↑ SOD, Catalase | [7] |

| Azadirachta indica | Rat | Paracetamol | N/A | Reversal of increased levels | ↑ Glutathione | [12] |

ALP: Alkaline phosphatase; SOD: Superoxide dismutase

Experimental Protocols for Assessing Hepatoprotective Agents

The evaluation of hepatoprotective agents against mitochondrial dysfunction relies on a variety of established in vitro and in vivo experimental models.

In Vivo Model: Toxin-Induced Hepatotoxicity in Rodents

A common approach to study hepatoprotective agents is to induce liver injury in rodents using a known hepatotoxin.[13][14]

Protocol: Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity

-

Animal Model: Male Wistar rats (180-220g) are commonly used.

-

Acclimatization: Animals are housed under standard laboratory conditions for at least one week prior to the experiment.

-

Grouping: Animals are randomly divided into several groups:

-

Normal Control (vehicle only)

-

Toxin Control (CCl4 only)

-

Positive Control (CCl4 + known hepatoprotective agent, e.g., Silymarin)

-

Test Groups (CCl4 + varying doses of the investigational hepatoprotective agent)

-

-

Induction of Hepatotoxicity: CCl4 is typically administered intraperitoneally (i.p.) or orally, often mixed with a vehicle like olive oil. A single dose or repeated doses can be used depending on the desired severity and duration of injury.

-

Treatment: The hepatoprotective agent is administered orally or via another appropriate route, either before (preventive) or after (curative) the toxin.

-

Sample Collection: After a specified period (e.g., 24-48 hours after the final CCl4 dose), animals are euthanized. Blood is collected for biochemical analysis of liver enzymes (ALT, AST, ALP). The liver is excised for histopathological examination and analysis of oxidative stress markers (e.g., MDA, SOD, GSH).

In Vitro Model: Hepatocyte Culture

Primary hepatocytes or hepatoma cell lines (e.g., HepG2) are used to investigate the direct effects of agents on liver cells.

Protocol: Assessment of Mitochondrial Function in Cultured Hepatocytes

-

Cell Culture: HepG2 cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are pre-treated with the hepatoprotective agent for a specified duration, followed by co-incubation with a toxicant known to induce mitochondrial dysfunction (e.g., acetaminophen, diclofenac).

-

Assessment of Mitochondrial Membrane Potential (ΔΨm): ΔΨm is a key indicator of mitochondrial health. It can be measured using fluorescent dyes such as JC-1 or TMRM, followed by analysis with a fluorescence microscope or flow cytometer.

-

Measurement of ATP Levels: Cellular ATP content can be quantified using commercially available luciferase-based assay kits.

-

Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels can be detected using fluorescent probes like DCFH-DA.

-

Oxygen Consumption Rate (OCR): OCR, a measure of mitochondrial respiration, can be assessed using specialized instruments like the Seahorse XF Analyzer.

Visualization of Pathways and Workflows

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating a hepatoprotective agent against toxin-induced mitochondrial dysfunction in hepatocytes.

Caption: A generalized experimental workflow for screening hepatoprotective agents.

Signaling Pathways in Hepatotoxicity and Hepatoprotection

The diagram below illustrates the key signaling pathways involved in drug-induced mitochondrial dysfunction and the potential points of intervention for hepatoprotective agents like Silymarin.

Caption: Signaling pathways in hepatotoxicity and points of intervention.

Conclusion

Mitochondrial dysfunction is a critical event in the pathogenesis of drug-induced liver injury. A thorough understanding of the underlying molecular mechanisms is essential for the development of effective hepatoprotective therapies. This guide has provided a framework for investigating the interplay between hepatoprotective agents, exemplified by Silymarin, and mitochondrial dysfunction in hepatocytes. The presented data, protocols, and pathway diagrams offer a valuable resource for researchers dedicated to advancing the field of hepatology and drug safety. Future research should continue to focus on elucidating novel molecular targets and developing more potent and specific hepatoprotective agents.

References

- 1. Mitochondrial dysfunction as a mechanism of drug-induced hepatotoxicity: current understanding and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mitochondrial dysfunction in drug-induced hepatic steatosis: Recent findings and current concept - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mitochondria as the Target of Hepatotoxicity and Drug-Induced Liver Injury: Molecular Mechanisms and Detection Methods [mdpi.com]

- 4. Mitochondrial dysfunction: A promising therapeutic target for liver diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of drug-induced liver injury by signal transduction pathways: critical role of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms of Pathogenesis in Drug Hepatotoxicity Putting the Stress on Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bioengineer.org [bioengineer.org]

- 8. Natural Products as Hepatoprotective Agents-A Comprehensive Review of Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. rjptonline.org [rjptonline.org]

- 14. rjptonline.org [rjptonline.org]

An In-depth Technical Guide to the Preclinical Evaluation of Hepatoprotective Agent-2 for Drug-Induced Liver Injury (DILI)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drug-induced liver injury (DILI) is a significant cause of acute liver failure and a primary reason for the withdrawal of approved drugs from the market.[1][2] The development of effective hepatoprotective agents to prevent or mitigate DILI is a critical area of pharmaceutical research. This technical guide provides a comprehensive overview of the preclinical evaluation of a novel investigational compound, "Hepatoprotective agent-2," a 4-phenyl-tetrahydroquinoline derivative with potential anti-apoptotic properties.[3] This document will detail the proposed mechanisms of action, present illustrative quantitative data in a structured format, outline key experimental protocols, and provide visual representations of relevant biological pathways and experimental workflows.

Proposed Mechanism of Action

This compound is postulated to exert its liver-protective effects through multiple mechanisms, primarily centered on the mitigation of cellular stress and inhibition of apoptotic pathways. The core proposed mechanisms include:

-

Inhibition of Apoptosis: As a 4-phenyl-tetrahydroquinoline derivative, this compound is suggested to possess anti-apoptotic activity, which is crucial in preventing the programmed cell death of hepatocytes exposed to toxic drug metabolites.[3]

-

Modulation of Oxidative Stress Pathways: Many forms of DILI are underpinned by overwhelming oxidative stress.[4][5] It is hypothesized that this compound may activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a key transcription factor that upregulates the expression of numerous antioxidant and cytoprotective genes, thereby enhancing the cellular defense against oxidative damage.[2][5][6][7][8][9]

-

Inhibition of Stress-Activated Kinase Signaling: The c-Jun N-terminal kinase (JNK) signaling pathway is a critical mediator of hepatocyte death in DILI.[4][10] Sustained activation of JNK, often triggered by mitochondrial dysfunction and oxidative stress, leads to apoptosis and necrosis.[4][10] this compound may interfere with this pathway, preventing the downstream cascade that leads to cell death.

The following diagram illustrates the interplay of these signaling pathways in DILI and the potential points of intervention for this compound.

Quantitative Data Summary

The following tables summarize representative preclinical data for a hypothetical hepatoprotective agent, herein referred to as "this compound." These values are illustrative and serve as a benchmark for the evaluation of novel hepatoprotective compounds.

Table 1: In Vitro Efficacy in Acetaminophen (B1664979) (APAP)-Induced Hepatotoxicity Model (HepG2 Cells)

| Parameter | APAP (10 mM) | APAP + HPA-2 (1 µM) | APAP + HPA-2 (10 µM) | APAP + HPA-2 (50 µM) |

| Cell Viability (%) | 45.2 ± 3.5 | 62.8 ± 4.1 | 78.5 ± 3.9 | 89.1 ± 2.8 |

| LDH Release (U/L) | 210.5 ± 15.2 | 155.3 ± 12.8 | 110.7 ± 9.5 | 85.4 ± 7.6 |

| Caspase-3 Activity (Fold Change) | 4.8 ± 0.6 | 3.1 ± 0.4 | 2.0 ± 0.3 | 1.2 ± 0.2 |

| Intracellular ROS (Fold Change) | 5.2 ± 0.7 | 3.5 ± 0.5 | 2.1 ± 0.4 | 1.4 ± 0.3 |

| Nrf2 Nuclear Translocation (%) | 15.3 ± 2.1 | 35.8 ± 3.3 | 58.2 ± 4.5 | 75.6 ± 5.1 |

HPA-2: this compound. Data are presented as mean ± standard deviation.

Table 2: In Vivo Efficacy in Carbon Tetrachloride (CCl₄)-Induced Acute Liver Injury in Rats

| Parameter | Control | CCl₄ (2 mL/kg) | CCl₄ + Silymarin (B1681676) (100 mg/kg) | CCl₄ + HPA-2 (50 mg/kg) |

| Serum ALT (U/L) | 42 ± 5 | 485 ± 35 | 155 ± 18 | 180 ± 22 |

| Serum AST (U/L) | 55 ± 7 | 590 ± 42 | 180 ± 21 | 210 ± 25 |

| Hepatic MDA (nmol/mg protein) | 1.2 ± 0.2 | 5.8 ± 0.6 | 2.1 ± 0.3 | 2.5 ± 0.4 |

| Hepatic GSH (µmol/g tissue) | 8.5 ± 0.9 | 2.3 ± 0.4 | 6.8 ± 0.7 | 6.2 ± 0.6 |

| Histological Necrosis Score | 0 | 3.8 ± 0.4 | 1.2 ± 0.2 | 1.5 ± 0.3 |

HPA-2: this compound. Data are presented as mean ± standard deviation.

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of hepatoprotective agents. Below are standard protocols for key in vitro and in vivo experiments.

Protocol 1: In Vitro Hepatoprotection Assay Using HepG2 Cells

-

Cell Culture:

-

Maintain human hepatoma HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Induction of Hepatotoxicity:

-

Seed HepG2 cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) for 2 hours.

-

Induce cytotoxicity by adding acetaminophen (APAP) to a final concentration of 10 mM and incubate for 24 hours.

-

-

Assessment of Cell Viability (MTT Assay):

-

After the 24-hour incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of dimethyl sulfoxide (B87167) (DMSO).

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

-

-

Measurement of Lactate Dehydrogenase (LDH) Release:

-

Collect the cell culture supernatant after the 24-hour treatment period.

-

Measure LDH activity using a commercially available cytotoxicity detection kit according to the manufacturer's instructions.

-

-

Quantification of Intracellular Reactive Oxygen Species (ROS):

-

After treatment, wash the cells with PBS and incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C.

-

Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence microplate reader.

-

Protocol 2: In Vivo CCl₄-Induced Acute Liver Injury Model in Rats

-

Animal Model:

-

Use male Sprague-Dawley rats (200-250 g). House the animals under standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.

-

Acclimatize the animals for at least one week before the experiment.

-

-

Experimental Groups:

-

Group 1 (Control): Administer the vehicle (e.g., corn oil) intraperitoneally (i.p.).

-

Group 2 (CCl₄ Control): Administer a single dose of CCl₄ (2 mL/kg, 50% in corn oil, i.p.).

-

Group 3 (Positive Control): Pre-treat with silymarin (100 mg/kg, oral gavage) daily for 7 days, followed by a single dose of CCl₄ on day 7.

-

Group 4 (Test Group): Pre-treat with this compound (50 mg/kg, oral gavage) daily for 7 days, followed by a single dose of CCl₄ on day 7.

-

-

Sample Collection:

-

24 hours after CCl₄ administration, anesthetize the animals and collect blood via cardiac puncture for serum biochemical analysis.

-

Euthanize the animals and perfuse the liver with ice-cold saline.

-

Excise the liver, weigh it, and section it for histopathological examination and biochemical assays of liver homogenates.

-

-

Biochemical Analysis:

-

Measure serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) using commercial assay kits.

-

Prepare liver homogenates to measure malondialdehyde (MDA) levels as an indicator of lipid peroxidation and reduced glutathione (B108866) (GSH) content.

-

-

Histopathological Examination:

-

Fix liver tissue samples in 10% neutral buffered formalin, embed in paraffin, and section at 5 µm.

-

Stain the sections with hematoxylin (B73222) and eosin (B541160) (H&E) and examine them under a light microscope for signs of necrosis, inflammation, and fatty changes.

-

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for the preclinical evaluation of a hepatoprotective agent.

References

- 1. scispace.com [scispace.com]

- 2. Mechanisms of Drug Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Signal transduction pathways involved in drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation of drug-induced liver injury by signal transduction pathways: critical role of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of Nrf2 in chronic liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The role of nuclear factor erythroid 2-related factor 2 in hepatoprotective activity of natural products: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | The Nrf2 Pathway in Liver Diseases [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Regulation of drug-induced liver injury by signal transduction pathways: critical role of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

Hepatoprotective Agent-2 (Resveratrol): A Technical Guide on its Potential for Non-Alcoholic Fatty Liver Disease (NAFLD)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Non-alcoholic fatty liver disease (NAFLD) represents a growing global health crisis, ranging from simple steatosis to non-alcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma. Current therapeutic options are limited, driving the search for effective pharmacological agents. Resveratrol (B1683913) (trans-3,5,4'-trihydroxystilbene), a natural polyphenol, has emerged as a promising candidate due to its potent antioxidant, anti-inflammatory, and metabolic regulatory properties. This document provides an in-depth technical overview of the preclinical evidence supporting the use of resveratrol for NAFLD, focusing on its mechanisms of action, quantitative efficacy data from animal models, and detailed experimental protocols for its evaluation.

Mechanism of Action: Core Signaling Pathways

Resveratrol exerts its hepatoprotective effects in NAFLD primarily by modulating two interconnected signaling pathways: the AMPK/Sirt1 axis and the NF-κB inflammatory pathway.[1][2]

Activation of the AMPK/Sirt1 Pathway

The AMP-activated protein kinase (AMPK) and Sirtuin 1 (Sirt1) pathway is a central regulator of cellular energy homeostasis and metabolism.[3] In the context of NAFLD, resveratrol's activation of this axis leads to beneficial effects on lipid metabolism.[3]

-

AMPK Activation: Resveratrol activates AMPK, which in turn phosphorylates and inactivates key enzymes involved in lipogenesis, such as Acetyl-CoA Carboxylase (ACC).[4] This reduces the synthesis of fatty acids in the liver.

-

Sirt1 Activation: Resveratrol activates Sirt1, a NAD+-dependent deacetylase.[3][4] Activated Sirt1 can deacetylate and modulate the activity of various transcription factors, including Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), leading to decreased lipogenesis.[3]

-

Synergy: AMPK and Sirt1 exhibit a synergistic relationship. AMPK can increase cellular NAD+ levels, which further enhances Sirt1 activity, creating a positive feedback loop that combats hepatic lipid accumulation.[5][6]

Figure 1: Resveratrol's activation of the AMPK/Sirt1 pathway.

Inhibition of the NF-κB Inflammatory Pathway

Inflammation is a key driver in the progression from simple steatosis to the more severe NASH. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response.[1][7]

-

Mechanism of Inhibition: Resveratrol treatment inhibits the activation of the NF-κB pathway.[1][8] This is achieved, in part, through the AMPK/Sirt1 axis, which can suppress NF-κB signaling.[1][7] Resveratrol can also lead to the restoration of IκBα, an inhibitor of NF-κB, preventing its translocation to the nucleus.[8]

-

Downstream Effects: By inhibiting NF-κB, resveratrol significantly reduces the transcription and subsequent production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[1][2]

Figure 2: Resveratrol's inhibition of the NF-κB pathway.

Quantitative Efficacy Data (Preclinical Meta-Analysis)

A meta-analysis of 27 preclinical studies provides robust quantitative evidence for the efficacy of resveratrol in animal models of NAFLD.[9] The effective dosage typically ranged from 50 to 200 mg/kg, administered over 4 to 8 weeks.[2][9]

| Parameter | Outcome | Standardized Mean Difference (SMD) | 95% Confidence Interval (CI) | p-value | Citation |

| Liver Function | |||||

| Alanine Aminotransferase (ALT) | Significant Reduction | -1.64 | (-2.20, -1.07) | < 0.0001 | [1] |

| Aspartate Aminotransferase (AST) | Significant Reduction | -1.94 | (-2.63, -1.26) | < 0.0001 | [1] |

| Oxidative Stress | |||||

| Malondialdehyde (MDA) | Significant Reduction | -2.22 | (-2.95, -1.50) | < 0.0001 | [9] |

Note: Clinical trial data on resveratrol for NAFLD have been inconsistent and are not included in this technical summary.[2][9] Further large-scale, well-controlled clinical studies are required.

Detailed Experimental Protocols

The following protocols are representative methodologies for evaluating the efficacy of resveratrol in common preclinical models of NAFLD.

In Vivo Model: High-Fat Diet-Induced NAFLD in Mice

This model is widely used to recapitulate the metabolic and hepatic features of human NAFLD.

Figure 3: Workflow for an in vivo NAFLD resveratrol study.

Methodology Details:

-

NAFLD Induction: Feed a high-fat diet (HFD), typically providing 60% of calories from fat, for 8-12 weeks to establish the NAFLD phenotype.[10][11]

-

Treatment Groups:

-

Endpoint Analysis:

-

Serum Analysis: Collect blood via cardiac puncture. Measure serum ALT and AST levels using commercially available enzymatic assay kits.

-

Liver Histology: Perfuse and fix a portion of the liver in 10% neutral buffered formalin. Embed in paraffin, section at 5 µm, and stain with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and hepatocyte ballooning.

-

Oxidative Stress: Homogenize a portion of the liver tissue. Measure Malondialdehyde (MDA) levels using a Thiobarbituric Acid Reactive Substances (TBARS) assay kit as an indicator of lipid peroxidation.

-

Western Blot Analysis: Lyse liver tissue to extract total protein. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated AMPK (pAMPK), total AMPK, SIRT1, and NF-κB p65. Use appropriate secondary antibodies and a chemiluminescence detection system.

-

In Vitro Model: Lipid-Loaded Hepatocytes

This model allows for the direct investigation of resveratrol's effects on liver cells under steatotic conditions.

Methodology Details:

-

Cell Line: Human hepatoma cell line, HepG2.

-

Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

Induction of Steatosis: To induce lipid accumulation, incubate cells for 24 hours in serum-free DMEM containing a mixture of free fatty acids (FFAs), such as 100 µM oleic acid and 25 µM palmitic acid.[12] An alternative is incubation with high glucose (30 mM).[4]

-

Treatment: Co-treat the cells with the FFA mixture and various concentrations of resveratrol (e.g., 10, 50, 100 µM) for 24 hours.

-

Endpoint Analysis:

-

Lipid Accumulation (Oil Red O Staining): Wash cells with PBS, fix with 10% formalin, and stain with a filtered Oil Red O solution. Wash and visualize intracellular lipid droplets via light microscopy. For quantification, elute the stain with isopropanol (B130326) and measure the absorbance at ~500 nm.

-

Cell Viability: Assess cell viability using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to ensure resveratrol concentrations are not cytotoxic.

-

Gene Expression (RT-qPCR): Isolate total RNA and perform reverse transcription to generate cDNA. Use quantitative PCR (qPCR) with specific primers to measure the mRNA expression levels of genes involved in lipogenesis (e.g., SREBP-1c, FASN) and inflammation (e.g., TNF-α, IL-6).

-

Protein Analysis (Western Blot): Perform western blot analysis on cell lysates as described in the in vivo protocol to assess the activation state of the AMPK and NF-κB pathways.

-

Conclusion and Future Directions

Preclinical data strongly support the potential of resveratrol as a therapeutic agent for NAFLD. Its ability to improve lipid metabolism and suppress inflammation through the modulation of the AMPK/Sirt1 and NF-κB pathways provides a solid mechanistic foundation for its hepatoprotective effects.[2] The quantitative data from animal models demonstrate significant improvements in liver function and reductions in oxidative stress.[1][9]

However, the translation of these promising preclinical findings to clinical efficacy has been challenging, with human studies yielding inconsistent results.[2][9] Future research should focus on:

-

Bioavailability: Investigating novel formulations to improve the bioavailability of resveratrol.

-

Clinical Trials: Conducting large-scale, long-duration, randomized controlled trials with well-defined patient populations and histological endpoints.

-

Combination Therapies: Exploring the synergistic potential of resveratrol with other metabolic drugs.

The detailed protocols and mechanistic insights provided in this guide offer a comprehensive resource for researchers dedicated to advancing the development of new therapies for NAFLD.

References

- 1. Resveratrol supplement inhibited the NF-κB inflammation pathway through activating AMPKα-SIRT1 pathway in mice with fatty liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Integrative evidence construction for resveratrol treatment of nonalcoholic fatty liver disease: preclinical and clinical meta-analyses [frontiersin.org]

- 3. Role of the AMPK/SIRT1 pathway in non-alcoholic fatty liver disease (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SIRT1 Regulates Hepatocyte Lipid Metabolism through Activating AMP-activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Resveratrol supplement inhibited the NF-[kappa]B inflammation pathway through activating AMPK[alpha]-SIRT1 pathway in mice with fatty liver - ProQuest [proquest.com]

- 8. Resveratrol modulates autophagy and NF-κB activity in a murine model for treating non-alcoholic fatty liver disease [agris.fao.org]

- 9. Integrative evidence construction for resveratrol treatment of nonalcoholic fatty liver disease: preclinical and clinical meta-analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Resveratrol Relieves Hepatic Steatosis and Enhances the Effects of Atorvastatin in a Mouse Model of NAFLD by Regulating the Renin‐Angiotensin System, Oxidative Stress, and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The therapeutic effects of resveratrol on hepatic steatosis in high-fat diet-induced obese mice by improving oxidative stress, inflammation and lipid-related gene transcriptional expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of a novel human triculture model of non-alcoholic fatty liver disease and identification of berberine as ameliorating steatosis, oxidative stress and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

Silymarin: A Potent Hepatoprotective Agent Mediating Apoptosis Inhibition in Liver Injury

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Liver injury, stemming from a multitude of sources including toxins, viral infections, and metabolic diseases, is a significant global health concern. A key pathological feature of many liver diseases is the dysregulation of apoptosis, or programmed cell death, of hepatocytes. The targeted inhibition of apoptotic pathways presents a promising therapeutic strategy for mitigating liver damage and promoting regeneration. Silymarin (B1681676), a flavonoid complex extracted from the seeds of the milk thistle plant (Silybum marianum), has been extensively investigated for its hepatoprotective properties.[1][2] This technical guide provides a comprehensive overview of Silymarin's role as a hepatoprotective agent, with a specific focus on its mechanisms of apoptosis inhibition in liver injury. This document is intended for researchers, scientists, and professionals involved in drug development, offering detailed insights into the molecular pathways, quantitative efficacy, and key experimental methodologies used to evaluate this potent natural compound.

Mechanism of Action: Inhibition of Apoptotic Pathways

Silymarin exerts its hepatoprotective effects through a multi-faceted approach, a cornerstone of which is the direct modulation of intracellular apoptotic signaling cascades. In the context of liver injury, hepatocytes are often pushed towards apoptosis by various stimuli, including oxidative stress, inflammatory cytokines, and toxins. Silymarin intervenes at several critical junctures in these pathways to promote cell survival.

The primary anti-apoptotic mechanism of Silymarin revolves around its ability to regulate the Bcl-2 family of proteins, which are central controllers of the intrinsic (mitochondrial) apoptotic pathway. Silymarin has been shown to upregulate the expression of anti-apoptotic proteins like Bcl-2 and downregulate the expression of pro-apoptotic proteins such as Bax.[3][4][5] This shift in the Bax/Bcl-2 ratio is critical, as it prevents the permeabilization of the mitochondrial outer membrane, a point of no return in the apoptotic process.[6] By stabilizing the mitochondria, Silymarin inhibits the release of cytochrome c into the cytoplasm.

Cytosolic cytochrome c is a key activator of the caspase cascade, a family of proteases that execute the final stages of apoptosis. Silymarin's action on the Bcl-2 family effectively prevents the activation of initiator caspases, such as caspase-9, and subsequently, the executioner caspases, like caspase-3.[3][7] Multiple studies have demonstrated that treatment with Silymarin leads to a significant reduction in the activity of cleaved caspase-3 in liver tissue subjected to injury.[3][5]

Furthermore, Silymarin influences upstream signaling pathways that can trigger apoptosis. It has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in both cell survival and death.[4][8] By altering the phosphorylation status of key MAPK members like JNK and p38, Silymarin can suppress pro-apoptotic signals.[4][8] Additionally, its potent antioxidant properties help to mitigate oxidative stress, a major trigger of apoptosis in liver cells.[1]

Quantitative Data Presentation

The efficacy of Silymarin in protecting the liver and inhibiting apoptosis has been quantified in numerous preclinical studies. The following tables summarize key data from representative studies, showcasing the impact of Silymarin on biochemical markers of liver injury and key apoptotic proteins.

Table 1: Effect of Silymarin on Serum Liver Enzyme Levels in Animal Models of Liver Injury

| Model Organism | Liver Injury Inducer | Silymarin Dosage | Duration of Treatment | Change in Alanine Aminotransferase (ALT) | Change in Aspartate Aminotransferase (AST) | Reference |

| Rabbit | Carbon Tetrachloride (CCl4) | 100 mg/kg | Not Specified | Significant decrease (p<0.05) from 99.47 ± 3.19 U/L to 54.60 ± 3.20 U/L | Significant decrease (p<0.05) from 137.00 ± 4.22 U/L to 95.43 ± 2.85 U/L | [9] |

| Rat | Carbon Tetrachloride (CCl4) | 50 mg/kg | 2 weeks (post-injury) | Significant reduction compared to CCl4 only group | Significant reduction compared to CCl4 only group | [10] |

| Rat | Carbon Tetrachloride (CCl4) | 200 mg/kg | 2 weeks (post-injury) | Significant reduction, but less effective than 50 mg/kg | Significant reduction, but less effective than 50 mg/kg | [10] |

| Common Carp (B13450389) | Carbon Tetrachloride (CCl4) | 0.5 g/kg diet | 60 days | Significantly reduced elevation caused by CCl4 | Significantly reduced elevation caused by CCl4 | [11] |

| Common Carp | Carbon Tetrachloride (CCl4) | 1 g/kg diet | 60 days | Significantly reduced elevation caused by CCl4 | Significantly reduced elevation caused by CCl4 | [11] |

| Human (Trauma Patients) | Hypoxic Liver Injury | 140 mg (three times daily) | 14 days | Significant decrease compared to placebo (p<0.05) | Significant decrease compared to placebo (p<0.05) | [12] |

Table 2: Modulation of Apoptotic Markers by Silymarin in Liver Injury Models

| Model System | Treatment | Bax Protein Expression | Bcl-2 Protein Expression | Bax/Bcl-2 Ratio | Caspase-3 Activity/Expression | Reference |

| HepG2 Cells (Human Hepatocellular Carcinoma) | 50 µg/ml Silymarin | Significant increase (p<0.05) | Significant decrease (p<0.05) | Increased | Significant increase in cleaved caspase-3 (p<0.05) | [3] |

| HepG2 Cells (Human Hepatocellular Carcinoma) | 75 µg/ml Silymarin | Significant increase (p<0.05) | Significant decrease (p<0.05) | Increased | Significant increase in cleaved caspase-3 (p<0.05) | [3] |

| CCl4-induced Rat Liver | CCl4 + Swertiamarin (STM) | Markedly reduced compared to CCl4 only | Notably restored compared to CCl4 only | Decreased | Markedly reduced compared to CCl4 only | [5] |

| Human (HCV and NAFLD patients) | Oral Silymarin | Not directly measured | Not directly measured | Not directly measured | Plasma caspase-3/7 activity correlated with Silymarin exposure (R²=0.52) | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of Silymarin's anti-apoptotic and hepatoprotective effects.

Carbon Tetrachloride (CCl4)-Induced Liver Injury in Rodents

This is a widely used and classical model to induce acute liver injury and fibrosis, mimicking toxic liver damage.

-

Animals: Male Wistar rats or albino mice are commonly used.

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment, with free access to standard pellet diet and water.

-

Induction of Hepatotoxicity: Carbon tetrachloride (CCl4) is typically diluted in a vehicle like olive oil or sunflower oil (e.g., 1:1 ratio). A single intraperitoneal (i.p.) injection or oral gavage of the CCl4 solution (e.g., 1 ml/kg body weight) is administered to induce acute liver injury.

-

Treatment Groups:

-

Control Group: Receives only the vehicle (e.g., olive oil).

-

CCl4 Group (Toxic Control): Receives CCl4 to induce liver injury.

-

Silymarin Treatment Group(s): Receives CCl4 and Silymarin at various doses (e.g., 50 mg/kg, 100 mg/kg, 200 mg/kg) administered orally for a specified period before or after CCl4 administration.

-

Standard Group: May include a known hepatoprotective drug for comparison.

-

-

Sample Collection: At the end of the experimental period (e.g., 24-72 hours for acute injury studies), animals are euthanized. Blood is collected via cardiac puncture for serum separation to analyze liver enzymes (ALT, AST). The liver is excised, weighed, and portions are fixed in 10% formalin for histopathological analysis, while other portions are snap-frozen in liquid nitrogen and stored at -80°C for molecular analyses (e.g., Western blotting, PCR).